molecular formula C7H6N2 B8713783 3-(2h-Azirin-3-yl)pyridine

3-(2h-Azirin-3-yl)pyridine

Cat. No. B8713783
M. Wt: 118.14 g/mol
InChI Key: DROAWOLJRYUODL-UHFFFAOYSA-N
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Patent
US06353108B1

Procedure details

The process of claim 5 wherein 1-(3-pyridinyl)-ethanone-O-[(4-methylphenyl)-sulfonyl]-oxime is reacted with methanol and sodium methylate to form 3-(2H-azirin-3-yl)-pyridine, reacting the latter without isolating it with oxalic acid to obtain β,β-dimethyloxy-3-pyridine-ethanamine, reacting the latter without isolating it with formamide to obtain N-[β,β-dimethoxy-2-(3-pyridinyl)-ethyl]-formamide and subjecting the latter without isolating it to cyclization by heating to obtain a compound of formula I.
Name
1-(3-pyridinyl)-ethanone-O-[(4-methylphenyl)-sulfonyl]-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[N:12]=[C:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[CH3:14])(=O)=O)=CC=1.C[O-].[Na+]>CO>[N:12]1[CH2:14][C:13]=1[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
1-(3-pyridinyl)-ethanone-O-[(4-methylphenyl)-sulfonyl]-oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C=1C=NC=CC1
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1CC1C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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